molecular formula C22H16N2O2 B14252202 Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- CAS No. 403823-41-6

Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-

Cat. No.: B14252202
CAS No.: 403823-41-6
M. Wt: 340.4 g/mol
InChI Key: MXQXNSHLJWCQOZ-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a 4,5-dimethoxy-1,2-phenylene group through ethynediyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- typically involves the coupling of pyridine derivatives with a 4,5-dimethoxy-1,2-phenylene precursor. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the ethynediyl linkages to ethylene linkages.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, ethylene-linked compounds, and various substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. The ethynediyl linkages provide rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
  • Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-
  • Pyridine, 4,4’-[(2,5-dimethoxy-1,4-phenylene)di-2,1-ethenediyl]bis-

Uniqueness

Pyridine, 2,2’-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis- is unique due to its specific ethynediyl linkages and the positioning of the methoxy groups on the phenylene ring. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

403823-41-6

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[2-[4,5-dimethoxy-2-(2-pyridin-2-ylethynyl)phenyl]ethynyl]pyridine

InChI

InChI=1S/C22H16N2O2/c1-25-21-15-17(9-11-19-7-3-5-13-23-19)18(16-22(21)26-2)10-12-20-8-4-6-14-24-20/h3-8,13-16H,1-2H3

InChI Key

MXQXNSHLJWCQOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#CC2=CC=CC=N2)C#CC3=CC=CC=N3)OC

Origin of Product

United States

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